

Application Notes and Protocols for Utilizing ProTx II in Patch Clamp Experiments

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Compound of Interest

Compound Name: **ProTx II**

Cat. No.: **B612438**

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Introduction

ProTx II is a potent and selective peptide toxin isolated from the venom of the Peruvian green velvet tarantula, *Thrixopelma pruriens*.^[1] It acts as a gating modifier of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.7 subtype.^{[2][3][4]} The Nav1.7 channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.^{[2][5]} **ProTx II** inhibits Nav1.7 by binding to the voltage-sensor domain and shifting the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of channel opening.^{[1][3][6]} These application notes provide a comprehensive guide for utilizing **ProTx II** in patch clamp electrophysiology experiments to characterize its effects on Nav channels.

Mechanism of Action

ProTx II functions as a gating modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, **ProTx II** binds to the S3-S4 linker in domain II of the Nav channel's voltage sensor.^{[1][6]} This interaction traps the voltage sensor in its resting state, making it more difficult for the channel to activate in response to membrane depolarization.^[6] The primary effects observed in patch clamp recordings are a rightward shift in the voltage-dependence of activation and a reduction in the peak sodium current.^{[3][7]}

Data Presentation

The following tables summarize the quantitative data for **ProTx II**'s effects on various voltage-gated sodium channel subtypes.

Table 1: **ProTx II** IC50 Values for Various Nav Channel Subtypes

Channel Subtype	IC50 Value (nM)	Cell Line	Reference
hNav1.7	0.3	HEK293	[2]
hNav1.1	>30	HEK293	[2]
hNav1.2	41	Oocytes	[3]
rNav1.3	>100	HEK293	[2]
hNav1.4	~39	CHO	[8]
hNav1.5	79	Oocytes	[3]
hNav1.6	26	Oocytes	[3]
hNav1.8	>150	HEK293	[2]

Table 2: Biophysical Effects of **ProTx II** on hNav1.7

Parameter	Effect	Concentration	Reference
Voltage of half-maximal activation (V _{1/2})	Positive shift	1 nM	[3]
Peak Current Amplitude	Reduction	1 nM	[3]
Gating Charge Movement	Inhibition	1 μM	[6]

Experimental Protocols

This section provides a detailed protocol for investigating the effects of **ProTx II** on Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using whole-cell patch clamp electrophysiology.

Cell Culture

- Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 200 µg/mL).
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Passaging: Passage cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.

Solutions

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Note: Cesium is used to block potassium channels. Fluoride can help stabilize recordings but can also affect channel gating; a chloride-based internal solution can be used as an alternative.
- **ProTx II** Stock Solution: Prepare a 100 µM stock solution of **ProTx II** in water or a suitable buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to include 0.1% Bovine Serum Albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

Electrophysiology

- Apparatus: A standard patch clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.

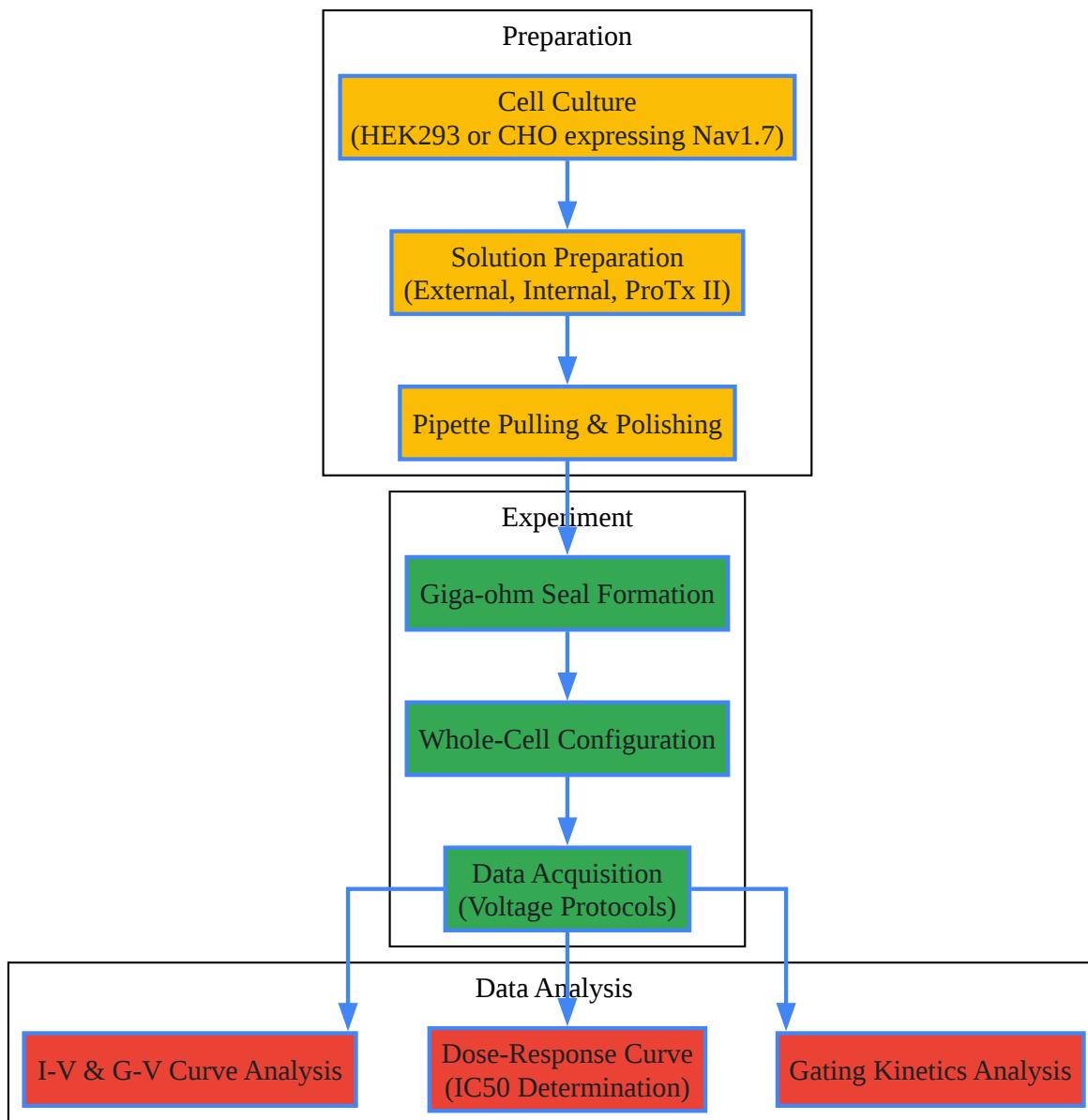
- Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording Procedure:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Allow the cell to stabilize for a few minutes before starting the recording.
- Voltage Protocols:
 - Activation Protocol: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
 - Dose-Response Protocol: From a holding potential of -120 mV, apply a test pulse to 0 mV for 20 ms. Apply different concentrations of **ProTx II** and measure the peak inward current.
 - Washout: After applying **ProTx II**, perfuse the cell with the control external solution to observe the reversal of the effect.

Data Acquisition and Analysis

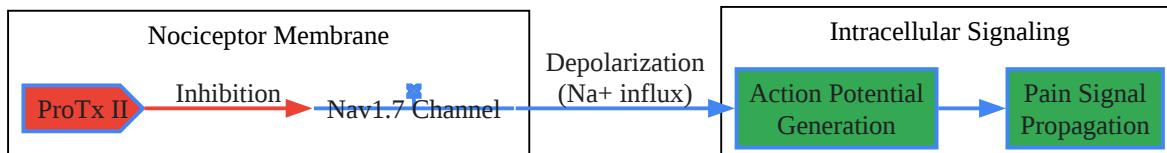
- Acquisition: Record currents using appropriate software (e.g., pCLAMP, PatchMaster).
- Analysis:
 - Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
 - Convert peak currents to conductance (G) using the formula $G = I / (V_m - E_{rev})$, where V_m is the membrane potential and E_{rev} is the reversal potential for sodium.

- Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the voltage of half-maximal activation ($V_{1/2}$) and the slope factor (k).
- Plot the normalized peak current as a function of **ProTx II** concentration and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

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Caption: Workflow for a **ProTx II** patch clamp experiment.



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Caption: **ProTx II** inhibits Nav1.7, reducing pain signal propagation.

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References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
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